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A Comprehensive Guide to Cross-Reactivity Profiling of Indazole-Based Kinase Inhibitors: A
Case Study with the 7-Chloro-6-methoxy-1H-indazole Scaffold

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in oncology, protein kinases have
emerged as a pivotal class of therapeutic targets.[1] The development of small molecule kinase
inhibitors has revolutionized cancer treatment, yet a significant challenge remains: achieving
target selectivity.[2] Off-target activities can lead to unforeseen side effects and diminish the
therapeutic window of a drug candidate. The indazole scaffold has proven to be a versatile and
privileged structure in the design of potent kinase inhibitors.[3][4][5] This guide provides an in-
depth analysis of the cross-reactivity profiling of kinase inhibitors derived from the 7-Chloro-6-
methoxy-1H-indazole core, a representative building block in medicinal chemistry.[6]

This document will not only explore the theoretical underpinnings of kinase selectivity but will
also provide detailed, actionable experimental protocols for researchers engaged in the
development of novel indazole-based therapeutics. By comparing the potential selectivity
profiles of derivatives of 7-Chloro-6-methoxy-1H-indazole with well-characterized clinical
inhibitors such as Lorlatinib (PF-06463922) and Crizotinib, this guide aims to equip scientists
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with the necessary tools and knowledge to rigorously assess and optimize the selectivity of
their compounds.

The Indazole Scaffold: A Foundation for Kinase
Inhibition

The 7-methoxy-1H-indazole moiety and its derivatives are of significant interest in medicinal
chemistry due to their ability to modulate key enzymes, including various protein kinases.[6]
The chemical reactivity of the indazole ring system allows for diverse functionalization, enabling
the synthesis of a wide array of derivatives with distinct biological activities.[6][7] Strategic

modifications to the indazole core, particularly at various positions, can significantly influence a
compound's potency and selectivity for different kinases.[3][8]

Understanding Kinase Selectivity: The "Why" and
the "How"

A kinase inhibitor's selectivity is a critical determinant of its clinical success. While potent
inhibition of the target kinase is essential, minimizing interactions with other kinases in the
human kinome is equally important to mitigate off-target toxicities.[2][9] Kinome-wide screening
provides a comprehensive view of a compound's activity across hundreds of kinases, offering
valuable structure-activity relationship insights.[2][10]

Comparative Selectivity of Clinically Relevant Inhibitors

To contextualize the importance of selectivity, let's examine the profiles of two clinically
approved ALK/ROS1 inhibitors:

» Crizotinib: Initially developed as a c-MET inhibitor, crizotinib was later identified as a potent
inhibitor of ALK and ROS1.[11][12][13] HoweuVer, it is known to inhibit other kinases, which
can contribute to its side-effect profile.[11]

 Lorlatinib (PF-06463922): A third-generation ALK/ROSL1 inhibitor, lorlatinib was designed for
improved potency, central nervous system penetration, and activity against most known
resistance mutations.[14][15][16][17][18] While highly potent against ALK and ROS1, it still
exhibits off-target activity against a small number of other kinases.[19]

© 2026 BenchChem. All rights reserved. 2/14 Tech Support


https://www.benchchem.com/product/B13915871
https://www.benchchem.com/product/B13915871
https://pdfs.semanticscholar.org/432c/15b5993f22438184cbe9194da0a3fa02cbf5.pdf?skipShowableCheck=true
https://pdf.benchchem.com/1343/A_Comparative_Analysis_of_Kinase_Selectivity_in_6_Substituted_Indazole_Derivatives.pdf
https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c01627
https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b01611
https://www.reactionbiology.com/services/biochemical-assays/kinase-panel-screening/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b01611
https://pmc.ncbi.nlm.nih.gov/articles/PMC10657565/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4371934/
https://pubs.acs.org/doi/10.1021/jm401805h
https://pmc.ncbi.nlm.nih.gov/articles/PMC3500356/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4371934/
https://pubmed.ncbi.nlm.nih.gov/26880581/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9732888/
https://aacrjournals.org/cancerres/article/78/24/6866/632601/Lorlatinib-Treatment-Elicits-Multiple-On-and-Off
https://www.bjmo.be/lorlatinib-a-new-player-in-the-evolving-first-line-treatment-landscape-for-patients-with-alk-positive-non-small-cell-lung-cancer/
https://ascopubs.org/doi/10.1200/JCO.18.02236
https://www.mdpi.com/2075-4418/14/1/48
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12841998?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

The development of lorlatinib from earlier generation inhibitors like crizotinib highlights the
iterative process of optimizing selectivity to enhance therapeutic outcomes.

Experimental Protocols for Cross-Reactivity
Profiling

A robust assessment of a compound's selectivity requires a multi-faceted experimental
approach. Here, we detail two critical methodologies: large-scale kinase panel screening and
in-cell target engagement confirmation using the Cellular Thermal Shift Assay (CETSA).

Methodology 1: Kinase Panel Screening

Broad screening of a compound against a large panel of kinases is a crucial first step in
determining its selectivity.[9] Several commercial services offer comprehensive kinase profiling.
[91[20]

Experimental Workflow: Luminescent ADP Detection-Based Kinase Assay
This protocol is adapted from universal kinase assay platforms like ADP-Glo™.[1]

Objective: To determine the inhibitory activity of a 7-Chloro-6-methoxy-1H-indazole derivative
against a broad panel of human kinases.

Principle: Kinase activity is measured by quantifying the amount of ADP produced in the
enzymatic reaction using a luminescence-based detection method.[1]

Step-by-Step Protocol:

e Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100%
DMSO. Create a serial dilution series of the compound.

» Kinase Reaction:
o Add 2.5 pL of each kinase/substrate solution to the wells of a 384-well plate.

o Add 0.5 pL of the serially diluted compound or DMSO (vehicle control) to the respective
wells.
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o Initiate the kinase reaction by adding 2 pL of ATP solution.

o Incubate the plate at room temperature for 60 minutes.

e ADP Detection:

o Add 5 pL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
remaining ATP.

o Incubate for 40 minutes at room temperature.

o Add 10 pL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase
and luciferin to produce light.

o Incubate for 30 minutes at room temperature.
o Data Acquisition: Measure the luminescence signal using a plate reader.
o Data Analysis:

o Calculate the percent inhibition for each compound concentration relative to the DMSO
control.

o Plot the percent inhibition versus the compound concentration and fit the data to a dose-
response curve to determine the IC50 value for each kinase.

Data Presentation: Comparative Kinase Inhibition Profile
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Caption: Workflow for a luminescent-based kinase panel screening assay.

Methodology 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method to verify drug-target engagement in a cellular
environment.[23][24][25] The principle is based on the ligand-induced thermal stabilization of
the target protein.[23][24][25][26]
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Objective: To confirm that the 7-Chloro-6-methoxy-1H-indazole derivative binds to its
intended kinase target within intact cells and to determine its cellular potency.

Part A: CETSA Melt Curve

Principle: A protein bound to a ligand will be more stable and thus less prone to aggregation
upon heating.[23][24][25]

Step-by-Step Protocol:

o Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test compound at a
fixed concentration (e.g., 10x the biochemical IC50) or with DMSO (vehicle control) for 1-2
hours.

o Heat Challenge: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR
tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for
3 minutes using a thermal cycler, followed by immediate cooling on ice for 3 minutes.[27]

o Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C
water bath.[23][27]

o Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the
soluble fraction (supernatant) from the aggregated proteins (pellet).[23][27]

e Protein Analysis:
o Collect the supernatant.
o Determine protein concentration and normalize all samples.
o Analyze the amount of soluble target protein by Western blotting using a specific antibody.

Data Analysis: Quantify the band intensities from the Western blot. Plot the relative amount of
soluble protein against the temperature to generate a melting curve. A shift in the melting curve
for the compound-treated sample compared to the DMSO control indicates target engagement.
[25][26]

Part B: Isothermal Dose-Response Fingerprint (ITDRF)
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Principle: Cells are treated with a range of compound concentrations and heated at a single,
fixed temperature (chosen from the steep part of the melt curve).[23][26][28][29] This allows for
the determination of the EC50 for target engagement.

Step-by-Step Protocol:
o Cell Treatment: Treat cells with a serial dilution of the test compound for 1-2 hours.

e Heat Challenge: Harvest and resuspend the cells. Heat all samples at a single,
predetermined temperature (e.g., 55°C) for 3 minutes.

e Lysis, Fractionation, and Analysis: Follow steps 3-5 from the CETSA Melt Curve protocol.

Data Analysis: Plot the amount of soluble target protein against the compound concentration to
determine the cellular EC50 value.

Workflow for Cellular Thermal Shift Assay (CETSA)
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Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
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Conclusion and Future Directions

The 7-Chloro-6-methoxy-1H-indazole scaffold represents a promising starting point for the
development of novel kinase inhibitors. However, as with any drug discovery program, a
thorough understanding of the compound's cross-reactivity profile is paramount. By employing
a systematic approach that combines broad kinome screening with in-cell target engagement
assays like CETSA, researchers can build a comprehensive picture of their compound's
selectivity.

This guide provides a framework for these critical studies. The provided protocols, when
coupled with the comparative data from established inhibitors, offer a robust strategy for
identifying and optimizing lead compounds. The ultimate goal is to develop highly selective
kinase inhibitors that maximize therapeutic efficacy while minimizing off-target effects, thereby
improving patient outcomes. The journey from a promising scaffold like 7-Chloro-6-methoxy-
1H-indazole to a clinically successful drug is long and challenging, but a deep understanding
of its cross-reactivity profile is an indispensable step along the way.

References

o PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of
blocking crizotinib-resistant ROS1 mutations. (2015). Proceedings of the National Academy
of Sciences of the United States of America. [Link]

o Cellular thermal shift assay (CETSA). (n.d.). Bio-protocol. [Link]

o Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016).
National Center for Biotechnology Information. [Link]

» Profiling Prediction of Kinase Inhibitors: Toward the Virtual Assay. (2016). ACS Publications.
[Link]

e A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). ACS
Publications. [Link]

 Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to
kinase inhibitors. (2022). eLife. [Link]

© 2026 BenchChem. All rights reserved. 9/14 Tech Support


https://www.benchchem.com/product/b12841998/docs?utm_src=pdf-body#cross-reactivity-profiling-of-7-chloro-6-methoxy-1h-indazole
https://www.benchchem.com/product/b12841998/docs?utm_src=pdf-body#cross-reactivity-profiling-of-7-chloro-6-methoxy-1h-indazole
https://www.benchchem.com/product/b12841998/docs?utm_src=pdf-body#cross-reactivity-profiling-of-7-chloro-6-methoxy-1h-indazole
https://www.pnas.org/doi/10.1073/pnas.1420785112
https://bio-protocol.org/e4533
https://www.ncbi.nlm.nih.gov/books/NBK379322/
https://pubs.acs.org/doi/10.1021/acs.jcim.6b00194
https://pubs.acs.org/doi/10.1021/acsmedchemlett.3c00055
https://elifesciences.org/articles/76435
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12841998?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and
Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. [Link]

From Development to Place in Therapy of Lorlatinib for the Treatment of ALK and ROS1
Rearranged Non-Small Cell Lung Cancer (NSCLC). (2023). MDPI. [Link]

Inhibitor Profiling: Kinases. (n.d.). DIANA Biotechnologies. [Link]
Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. [Link]

Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in
platelets. (n.d.). University of Cambridge. [Link]

Conformational Studies and Atropisomerism Kinetics of the ALK Clinical Candidate Lorlatinib
(PF-06463922) and Desmethyl Congeners. (2016). PubMed. [Link]

Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A
Review. (2025). MDPI. [Link]

Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance
mutations in ALK-positive lung cancer. (2023). Nature Cancer. [Link]

Determining the In Vitro Ligand—Target Interaction by Cellular Thermal Shift Assay and
Isothermal Dose-Response Fingerprint Assay. (2024). National Center for Biotechnology
Information. [Link]

Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors.
(2015). Proceedings of the National Academy of Sciences of the United States of America.
[Link]

Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers. (2012).
Science Translational Medicine. [Link]

PHASE 1/2 STUDY OF PF-06463922 (AN ALK/ROS1 TYROSINE KINASE INHIBITOR) IN
PATIENTS WITH ADVANCED NON-SMALL CELL LUNG CANCER HARB. (2016).
ClinicalTrials.gov. [Link]

© 2026 BenchChem. All rights reserved. 10/14 Tech Support


https://bio-protocol.org/e4983
https://www.mdpi.com/2072-6694/16/1/109
https://www.dianabiotechnologies.com/inhibitor-profiling-kinases
https://www.reactionbiology.com/services/biochemical-assays/kinase-panel-profiling
https://www.repository.cam.ac.uk/handle/1810/284132
https://pubmed.ncbi.nlm.nih.gov/26880581/
https://www.mdpi.com/1420-3049/30/9/3793
https://www.nature.com/articles/s43018-023-00565-2
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11293235/
https://www.pnas.org/doi/full/10.1073/pnas.1423835112
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3364098/
https://classic.clinicaltrials.gov/ct2/history/NCT01970865
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12841998?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Design of Potent and Selective Inhibitors to Overcome Clinical Anaplastic Lymphoma Kinase
Mutations Resistant to Crizotinib. (2014). ACS Publications. [Link]

Lorlatinib Treatment Elicits Multiple On- and Off-Target Mechanisms of Resistance in ALK-
Driven Cancer. (2018). Cancer Discovery. [Link]

The ALK/ROSL1 Inhibitor PF-06463922 Overcomes Primary Resistance to Crizotinib in ALK-
Driven Neuroblastoma. (2016). ResearchGate. [Link]

The ALK/ROSL1 inhibitor PF-06463922 overcomes primary resistance to crizotinib in ALK-
driven neuroblastoma. (2016). Cancer Discovery. [Link]

Lorlatinib: a new player in the evolving first-line treatment landscape for patients with ALK-
positive non-small-cell lung cancer. (2023). Belgian Journal of Medical Oncology. [Link]

ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma
Kinase-Positive Non—Small-Cell Lung Cancer. (2019). Journal of Clinical Oncology. [Link]

Discovery and Optimization of N-Heteroaryl Indazole LRRK2 Inhibitors. (2024). ACS
Publications. [Link]

Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success
Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology. (2013).
Clinical Cancer Research. [Link]

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
(2018). National Center for Biotechnology Information. [Link]

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to
Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ACS Publications. [Link]

7-Methoxy-1H-indazole, a new inhibitor of neuronal nitric oxide synthase. (2002). PubMed.
[Link]

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to
Formaldehyde in Aqueous. (2022). Semantic Scholar. [Link]

© 2026 BenchChem. All rights reserved. 11/14 Tech Support


https://pubs.acs.org/doi/10.1021/jm401824g
https://aacrjournals.org/cancerdiscovery/article/9/3/370/3468/Lorlatinib-Treatment-Elicits-Multiple-On-and-Off
https://www.researchgate.net/publication/282365922_The_ALKROS1_Inhibitor_PF-06463922_Overcomes_Primary_Resistance_to_Crizotinib_in_ALK-Driven_Neuroblastoma
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4744522/
https://bjmo.be/lorlatinib-a-new-player-in-the-evolving-first-line-treatment-landscape-for-patients-with-alk-positive-non-small-cell-lung-cancer/
https://ascopubs.org/doi/10.1200/JCO.18.02236
https://pubs.acs.org/doi/10.1021/acsmedchemlett.4c00277
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3718454/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278479/
https://pubs.acs.org/doi/10.1021/acs.joc.2c00244
https://pubmed.ncbi.nlm.nih.gov/12401918/
https://www.semanticscholar.org/paper/Study-of-the-Addition-Mechanism-of-1H%E2%80%91Indazole-and-Elguero-Goya/d89d41334645063806e22c9516639c096417596a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12841998?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Validation & Comparative

Check Availability & Pricing

Indazole — an emerging privileged scaffold: synthesis and its biological significance. (2024).
RSC Medicinal Chemistry. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform
[worldwide.promega.com]

2. pubs.acs.org [pubs.acs.org]
3. pdf.benchchem.com [pdf.benchchem.com]

4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological
Perspectives - PMC [pmc.ncbi.nim.nih.gov]

5. Indazole — an emerging privileged scaffold: synthesis and its biological significance - PMC
[pmc.ncbi.nlm.nih.gov]

6. 7-Methoxy-1H-indazole hydrochloride | Benchchem [benchchem.com]
7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

8. pubs.acs.org [pubs.acs.org]

9. reactionbiology.com [reactionbiology.com]

10. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to
kinase inhibitors - PMC [pmc.ncbi.nim.nih.gov]

11. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of
blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]

12. pubs.acs.org [pubs.acs.org]

13. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success
Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC
[pmc.ncbi.nim.nih.gov]

14. Conformational Studies and Atropisomerism Kinetics of the ALK Clinical Candidate
Lorlatinib (PF-06463922) and Desmethyl Congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

© 2026 BenchChem. All rights reserved. 12/14 Tech Support


https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10849925/
https://www.benchchem.com/product/b12841998?utm_src=pdf-custom-synthesis#bc-rfq
https://worldwide.promega.com/resources/pubhub/screening-and-profiling-kinase-inhibitors-with-a-luminescent-adp-detection-platform/
https://worldwide.promega.com/resources/pubhub/screening-and-profiling-kinase-inhibitors-with-a-luminescent-adp-detection-platform/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b01611
https://pdf.benchchem.com/1343/A_Comparative_Analysis_of_Kinase_Selectivity_in_6_Substituted_Indazole_Derivatives.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6278422/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6278422/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12421766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12421766/
https://www.benchchem.com/product/B13915871
https://pdfs.semanticscholar.org/432c/15b5993f22438184cbe9194da0a3fa02cbf5.pdf?skipShowableCheck=true
https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c01627
https://www.reactionbiology.com/services/biochemical-assays/kinase-panel-screening/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10657565/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10657565/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4371934/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4371934/
https://pubs.acs.org/doi/10.1021/jm401805h
https://pmc.ncbi.nlm.nih.gov/articles/PMC3500356/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3500356/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3500356/
https://pubmed.ncbi.nlm.nih.gov/26880581/
https://pubmed.ncbi.nlm.nih.gov/26880581/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12841998?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

15. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound
resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nim.nih.gov]

16. aacrjournals.org [aacrjournals.org]

17. Lorlatinib: a new player in the evolving first-line treatment landscape for patients with
ALK-positive non-small-cell lung cancer - BJMO [bjmo.be]

18. ascopubs.org [ascopubs.org]

19. From Development to Place in Therapy of Lorlatinib for the Treatment of ALK and ROS1
Rearranged Non-Small Cell Lung Cancer (NSCLC) | MDPI [mdpi.com]

20. dianabiotech.com [dianabiotech.com]

21. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC
[pmc.ncbi.nlm.nih.gov]

22. pnas.org [pnas.org]
23. pdf.benchchem.com [pdf.benchchem.com]

24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA -
Assay Guidance Manual - NCBI Bookshelf [ncbi.nim.nih.gov]

25. pubs.acs.org [pubs.acs.org]

26. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
27. bio-protocol.org [bio-protocol.org]

28. bio-protocol.org [bio-protocol.org]

29. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A
Review | MDPI [mdpi.com]

To cite this document: BenchChem. [Cross-reactivity profiling of 7-Chloro-6-methoxy-1H-
indazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12841998/docs#cross-reactivity-profiling-of-7-chloro-
6-methoxy-1h-indazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2026 BenchChem. All rights reserved. 13/14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9732888/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9732888/
https://aacrjournals.org/cancerres/article/78/24/6866/632601/Lorlatinib-Treatment-Elicits-Multiple-On-and-Off
https://www.bjmo.be/lorlatinib-a-new-player-in-the-evolving-first-line-treatment-landscape-for-patients-with-alk-positive-non-small-cell-lung-cancer/
https://www.bjmo.be/lorlatinib-a-new-player-in-the-evolving-first-line-treatment-landscape-for-patients-with-alk-positive-non-small-cell-lung-cancer/
https://ascopubs.org/doi/10.1200/JCO.18.02236
https://www.mdpi.com/2075-4418/14/1/48
https://www.mdpi.com/2075-4418/14/1/48
https://www.dianabiotech.com/segment/drug-discovery/family/inhibitor-profiling-service-kinases
https://pmc.ncbi.nlm.nih.gov/articles/PMC3385512/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3385512/
https://www.pnas.org/doi/10.1073/pnas.1515281112
https://pdf.benchchem.com/3028/Application_Notes_and_Protocols_for_Cellular_Thermal_Shift_Assay_CETSA_with_GSK3368715.pdf
https://www.ncbi.nlm.nih.gov/books/NBK374282/
https://www.ncbi.nlm.nih.gov/books/NBK374282/
https://pubs.acs.org/doi/10.1021/acsmedchemlett.2c00545
https://api.repository.cam.ac.uk/server/api/core/bitstreams/16486227-b5a9-4e1d-9c6e-fb01004de55a/content
https://bio-protocol.org/exchange/minidetail?id=2048219&type=30
https://bio-protocol.org/en/bpdetail?id=5047&type=0
https://www.mdpi.com/1422-0067/26/9/3940
https://www.mdpi.com/1422-0067/26/9/3940
https://www.benchchem.com/product/b12841998/docs#cross-reactivity-profiling-of-7-chloro-6-methoxy-1h-indazole
https://www.benchchem.com/product/b12841998/docs#cross-reactivity-profiling-of-7-chloro-6-methoxy-1h-indazole
https://www.benchchem.com/product/b12841998/docs#cross-reactivity-profiling-of-7-chloro-6-methoxy-1h-indazole
https://www.benchchem.com/product/b12841998/docs#cross-reactivity-profiling-of-7-chloro-6-methoxy-1h-indazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12841998?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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